Sniper(brd)-1

Description

Properties

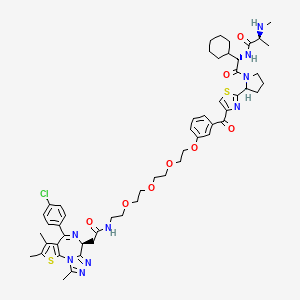

IUPAC Name |

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDSZRCRCFMYQV-CDYWKMCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66ClN9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1056.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Sniper(brd)-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(brd)-1, a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), represents a novel approach in targeted protein degradation. This chimeric molecule is engineered to selectively hijack the ubiquitin-proteasome system to induce the degradation of specific cellular proteins. Comprising a derivative of the IAP antagonist LCL-161 linked to the BET inhibitor (+)-JQ-1, this compound dually targets the bromodomain and extra-terminal (BET) protein BRD4, as well as the inhibitor of apoptosis proteins (IAPs) cIAP1 and XIAP, for proteasomal degradation.[1] This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental characterization of this compound.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by conventional small molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) and related technologies, such as SNIPERs, utilize the cell's own protein disposal machinery to eliminate proteins of interest. This compound is a key example of this technology, designed to induce the degradation of BRD4, a transcriptional co-activator implicated in various cancers, and concurrently degrade IAPs, which are often overexpressed in tumor cells, contributing to therapeutic resistance.[2]

Mechanism of Action

This compound operates by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] Its mechanism, however, is nuanced and differs for its various targets.

Degradation of cIAP1

The degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is triggered by the direct binding of the IAP antagonist portion of this compound. This interaction is sufficient to induce the autoubiquitylation of cIAP1, marking it for proteasomal degradation. This process does not require the formation of a ternary complex with BRD4.[3]

Degradation of BRD4 and XIAP

In contrast, the degradation of both BRD4 and X-linked inhibitor of apoptosis protein (XIAP) necessitates the formation of a ternary complex. This compound acts as a molecular bridge, bringing BRD4 and XIAP into close proximity. This induced proximity facilitates the XIAP-mediated ubiquitination of BRD4, leading to its degradation by the proteasome. Concurrently, this ternary complex formation also leads to the degradation of XIAP itself.[3]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| cIAP1 | 6.8 | Inhibition Assay | [4] |

| cIAP2 | 17 | Inhibition Assay | [4] |

| XIAP | 49 | Inhibition Assay | [4] |

A specific DC50 (half-maximal degradation concentration) value for the degradation of BRD4 by this compound was not reported in the reviewed literature.

Signaling Pathways and Logical Relationships

The distinct mechanisms of action of this compound can be visualized through the following signaling pathway diagrams.

Caption: Direct degradation pathway of cIAP1 by this compound.

Caption: Ternary complex-mediated degradation of BRD4 and XIAP.

Experimental Protocols

The primary method for assessing the function of this compound is through Western blot analysis to quantify the degradation of target proteins in a cellular context.

Western Blot Analysis of Protein Degradation

This protocol is a representative methodology based on standard practices and the experimental details provided in the literature for this compound.[1]

Objective: To determine the concentration- and time-dependent degradation of BRD4, cIAP1, and XIAP in LNCaP cells following treatment with this compound.

Materials:

-

LNCaP cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-cIAP1, anti-XIAP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture LNCaP cells in appropriate media and conditions until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300, 1000 nM) for different time points (e.g., 6 and 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against BRD4, cIAP1, XIAP, and β-actin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of target proteins to the loading control (β-actin).

-

Logical Workflow for Mechanism Elucidation

To dissect the distinct degradation mechanisms, a logical workflow employing inactive control compounds was utilized.

Caption: Logical workflow for elucidating the dual degradation mechanisms.

Conclusion

This compound is a potent and selective degrader of BRD4, cIAP1, and XIAP, operating through distinct, target-specific mechanisms. Its ability to simultaneously degrade a key oncogenic driver and proteins that confer resistance to apoptosis makes it a compelling molecule for cancer research and therapeutic development. The detailed understanding of its function and mechanism of action, as outlined in this guide, provides a solid foundation for its further investigation and potential clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to Sniper(brd)-1: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(brd)-1 is a chimeric small molecule known as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, a key regulator of oncogene expression. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that consists of three key components: a ligand for the target protein (BRD4), a ligand for an E3 ubiquitin ligase (inhibitor of apoptosis proteins, IAPs), and a linker connecting the two.[1] Specifically, it conjugates a derivative of the IAP antagonist LCL-161 with the BET inhibitor (+)-JQ-1.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ | [3] |

| Molecular Weight | 1056.73 g/mol | [1][3] |

| CAS Number | 2095244-54-3 | [1][3] |

| IUPAC Name | (2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Targeted Protein Degradation

This compound operates through the "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) mechanism, a subset of Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of its target proteins via the ubiquitin-proteasome system.

A key feature of this compound is its differential mechanism for degrading its targets. The degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is triggered by the binding of the LCL-161-like moiety of this compound to cIAP1, which induces its autoubiquitylation and subsequent degradation. In contrast, the degradation of X-linked inhibitor of apoptosis protein (XIAP) and BRD4 requires the formation of a ternary complex between XIAP, this compound, and BRD4.[1] This suggests that this compound preferentially recruits XIAP to ubiquitinate and degrade BRD4.[1]

Quantitative Biological Activity

This compound exhibits potent binding to IAP proteins, which is a prerequisite for its degradation-inducing activity.

Table 2: In Vitro Binding Affinities of this compound

| Target Protein | IC₅₀ (nM) | Reference |

| cIAP1 | 6.8 | [1][2] |

| cIAP2 | 17 | [1][2] |

| XIAP | 49 | [1][2] |

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is designed to assess the ability of this compound to induce the degradation of BRD4, cIAP1, and XIAP in a cellular context.

Materials:

-

LNCaP cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control like anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed LNCaP cells in appropriate culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300, 1000 nM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol can be adapted to determine the binding affinity (IC₅₀) of this compound to its target proteins (cIAP1, cIAP2, XIAP, or BRD4 bromodomains) in a competitive binding format.

Materials:

-

Purified recombinant target protein (e.g., cIAP1-BIR3, XIAP-BIR3, BRD4-BD1)

-

A fluorescently labeled probe known to bind the target protein

-

This compound

-

Assay buffer (e.g., PBS or Tris-based buffer)

-

384-well, low-volume, black plates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of the target protein and the fluorescent probe in the assay buffer.

-

Assay Setup: In a 384-well plate, add the target protein and fluorescent probe mixture to each well. Then, add the different concentrations of this compound. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a potent and specific degrader of BRD4 and IAP proteins. Its unique dual-degradation mechanism and high potency make it a valuable tool for studying the biological roles of these proteins and a promising candidate for further therapeutic development. The experimental protocols provided herein offer a framework for the robust characterization of this compound and similar molecules in a research setting.

References

biological activity of IAP-dependent protein erasers

An in-depth technical guide to the .

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins. Within this field, IAP-dependent protein erasers, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a significant class of Proteolysis-Targeting Chimeras (PROTACs).[1][2] These heterobifunctional molecules are engineered to hijack the cellular ubiquitin-proteasome system (UPS) by recruiting Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.[3][]

IAPs, such as c-IAP1, c-IAP2, and XIAP, are frequently overexpressed in cancer cells, where they play a crucial role in inhibiting apoptosis and promoting tumor survival.[5] SNIPERs exploit this by not only inducing the degradation of a specific protein of interest (POI) but often also promoting the simultaneous degradation of the IAP E3 ligase itself, a unique feature that can lead to synergistic anti-tumor effects.[6][7] This guide provides a comprehensive overview of the mechanism, biological activity, and experimental validation of IAP-dependent protein erasers for researchers and drug development professionals.

Core Mechanism of Action

SNIPERs are comprised of three key components: a ligand that binds to the POI, a ligand for an IAP E3 ligase (often a derivative of SMAC mimetics like LCL-161 or bestatin), and a chemical linker that connects the two.[5][6] The mechanism proceeds through a catalytic cycle:

-

Ternary Complex Formation: The SNIPER molecule first binds to both the POI and an IAP (e.g., cIAP1 or XIAP), bringing them into close proximity to form a ternary POI-SNIPER-IAP complex.

-

Ubiquitination: Within this complex, the E3 ligase activity of the IAP is harnessed to transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides. The SNIPER molecule is then released to engage another POI and IAP, acting catalytically.[5][8]

A distinct feature of many SNIPERs is the concurrent degradation of cIAP1. The IAP ligand component of the SNIPER can induce auto-ubiquitination and subsequent proteasomal degradation of cIAP1, independent of ternary complex formation with the POI.[9] In contrast, the degradation of the POI and XIAP typically requires the formation of the complete ternary complex.[9]

Caption: SNIPER-mediated protein degradation pathway.

Quantitative Assessment of Biological Activity

The efficacy of SNIPERs is quantified by two key metrics: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). The following tables summarize the reported activities of various IAP-dependent protein erasers against their respective targets.

Table 1: Activity of SNIPERs Targeting Nuclear Receptors

| SNIPER Name | Target | IAP Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

|---|---|---|---|---|---|---|

| SNIPER(ER)-87 | ERα | LCL-161 deriv. | MCF-7 | 3 nM | >90% | [1] |

| SNIPER(ER)-110 | ERα | LCL-161 deriv. | MCF-7 | <3 nM (4h) | >90% | [7] |

| SNIPER-1 | AR | IAP Ligand | PC cells | ~3 µM | N/A |[5] |

Table 2: Activity of SNIPERs Targeting Kinases

| SNIPER Name | Target | POI Ligand | IAP Ligand | Cell Line | DC₅₀ | Reference |

|---|---|---|---|---|---|---|

| SNIPER(ABL)-039 | BCR-ABL | Dasatinib | LCL-161 deriv. | K562 | 10 nM | [7] |

| SNIPER(ABL)-019 | BCR-ABL | Dasatinib | MV-1 | K562 | 0.3 µM | [6] |

| SNIPER(ABL)-033 | BCR-ABL | HG-7-85-01 | LCL-161 deriv. | K562 | 0.3 µM | [6][7] |

| SNIPER-12 | BTK | Ibrutinib | IAP Ligand | THP-1 | 182 nM |[5] |

Table 3: Activity of SNIPERs Targeting Other Proteins

| SNIPER Name | Target | POI Ligand | IAP Ligand | Cell Line | DC₅₀ | Reference |

|---|---|---|---|---|---|---|

| Compound 8a | BCL-Xₗ | ABT-263 | LCL-161 deriv. | MyLa 1929 | <500 nM | [10] |

| PP5 | BCL-Xₗ | ABT-263 | VHL (for comparison) | MOLT-4 | 27.2 nM | [11] |

| SNIPER(BRD)-1 | BRD4 | (+)-JQ1 | LCL-161 deriv. | LNCaP | Potent |[9] |

Experimental Validation Workflow

A rigorous experimental cascade is essential to characterize the biological activity of a novel IAP-dependent protein eraser. The workflow progresses from initial confirmation of degradation to in-depth mechanistic studies and functional outcomes.

Caption: Standard experimental workflow for SNIPER validation.

Experimental Protocols

Protein Degradation Quantification by Western Blot

This protocol determines the extent of POI degradation following treatment with a SNIPER.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF-7, K562) in 24-well plates at a suitable density and allow them to adhere overnight.[12]

-

Prepare serial dilutions of the SNIPER molecule in culture medium.

-

Treat cells with increasing concentrations of the SNIPER (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Incubate on ice for 20-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the SNIPER concentration to determine DC₅₀ and Dₘₐₓ values.[13]

-

Ternary Complex Confirmation by Co-Immunoprecipitation (Co-IP)

This protocol verifies the formation of the POI-SNIPER-IAP complex within the cell.

-

Cell Treatment and Lysis:

-

Culture cells in 100 mm dishes to ~80-90% confluency.

-

Treat cells with the SNIPER at a concentration known to be effective, a negative control SNIPER, and a vehicle control for 2-4 hours. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to prevent degradation of the complex. [14]

-

Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.

-

Incubate the pre-cleared lysate with a primary antibody against the POI (or a tag if the POI is overexpressed) overnight at 4°C with gentle rotation. Use an isotype-matched IgG as a negative control.[12]

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples and an input control (a small fraction of the initial lysate) by Western blot.

-

Probe separate membranes for the POI (to confirm successful pulldown), the IAP E3 ligase (e.g., XIAP or cIAP1), and components of the ubiquitin machinery (e.g., Cullins, if applicable) to detect their presence in the complex. An enhanced IAP signal in the SNIPER-treated sample compared to controls confirms ternary complex formation.[15]

-

Target Protein Ubiquitination Assay

This assay directly demonstrates that the POI is ubiquitinated in a SNIPER-dependent manner.

-

Cell Treatment and Lysis:

-

Follow the cell treatment protocol as for Co-IP, including co-treatment with a proteasome inhibitor (MG132) to allow ubiquitinated species to accumulate.

-

Lyse cells in a buffer containing a deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM) to preserve ubiquitin chains.

-

-

Immunoprecipitation of POI:

-

Perform immunoprecipitation of the POI from the normalized cell lysates as described in the Co-IP protocol.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated protein and analyze by Western blot.

-

Probe the membrane with a primary antibody that specifically recognizes ubiquitin (e.g., P4D1 or FK2 clones).

-

A high-molecular-weight smear or laddering pattern appearing above the band for the POI in the SNIPER-treated lane is indicative of poly-ubiquitination.[16] Re-probing the membrane for the POI can confirm the identity of the base band.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the functional consequence of POI degradation on cell proliferation and viability.

-

Cell Plating and Treatment:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with serial dilutions of the SNIPER for a prolonged period (e.g., 48-72 hours).[17]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly and measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance and normalize the results to the vehicle-treated control cells.

-

Plot cell viability (%) against SNIPER concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Perspectives

IAP-dependent protein erasers are a powerful and versatile tool in the targeted protein degradation landscape. Their unique ability to induce simultaneous degradation of both a target oncoprotein and the anti-apoptotic IAP proteins presents a compelling strategy for cancer therapy.[6] The continued development of SNIPERs involves optimizing linker composition, exploring novel IAP ligands to potentially recruit different IAP family members, and expanding the repertoire of "undruggable" targets. As our understanding of the complex interplay between SNIPERs, target proteins, and E3 ligases deepens, so too will our ability to design more potent, selective, and therapeutically effective protein degraders.

References

- 1. SNIPER(ER)-87 (7120) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Bestatin-SAHA Hybrid with Dual Inhibitory Activity against APN and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SNIPER | TargetMol [targetmol.com]

- 8. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Ubiquitination Assay - Profacgen [profacgen.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Efficacy of Sniper(brd)-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy and mechanism of action of Sniper(brd)-1, a novel protein degrader. The information is compiled from foundational preclinical studies, offering a core understanding for researchers in oncology and drug development.

Introduction to this compound

This compound is a chimeric small molecule, classified as a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER). It is engineered to induce the degradation of specific target proteins through the ubiquitin-proteasome pathway. Structurally, this compound consists of a derivative of the IAP antagonist LCL-161 linked to the Bromodomain and Extra-Terminal (BET) inhibitor (+)-JQ-1.[1][2] This dual-functionality allows this compound to hijack the cellular protein degradation machinery to eliminate proteins crucial for cancer cell proliferation and survival.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through its ability to degrade its target proteins. The half-maximal inhibitory concentration (IC50) values for the degradation of key Inhibitor of Apoptosis Proteins (IAPs) are presented below.

| Target Protein | IC50 Value (nM) |

| cIAP1 | 6.8 |

| cIAP2 | 17 |

| XIAP | 49 |

Table 1: In vitro degradation efficacy of this compound against IAP family proteins.[2][3]

In cellular assays using the human prostate cancer cell line LNCaP, this compound demonstrated a significant, concentration-dependent reduction in the protein levels of BRD4, cIAP1, and XIAP.

| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |

| LNCaP | 0 - 1 | 6 - 24 | Significant reduction in BRD4, cIAP1, and XIAP protein levels |

Table 2: Cellular activity of this compound in LNCaP cells.[4][5]

Mechanism of Action

This compound executes its protein degradation function by engaging the E3 ubiquitin ligase activity of IAPs.[6] The degradation mechanisms for its primary targets, however, show distinct differences.

The degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is initiated by the binding of the IAP antagonist component of this compound, which leads to the autoubiquitylation of cIAP1 and its subsequent proteasomal degradation.[1]

Conversely, the degradation of X-linked inhibitor of apoptosis protein (XIAP) and Bromodomain-containing protein 4 (BRD4) necessitates the formation of a ternary complex.[1] This complex consists of this compound bridging the target protein (XIAP or BRD4) and an IAP, facilitating the ubiquitination of the target protein and its delivery to the proteasome for degradation. This is supported by findings that a variant, SNIPER(BRD)-4, which cannot bind to BRD4, is still able to degrade cIAP1 but not XIAP or BRD4.[1]

Experimental Protocols

LNCaP Cell Culture

-

Cell Line: LNCaP clone FGC (ATCC® CRL-1740™)

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[4][7]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculture:

-

Note: LNCaP cells have weakly-adherent qualities and tend to grow in aggregates rather than a uniform monolayer.[7]

In Vitro Protein Degradation Assay (Western Blotting)

-

Cell Seeding: Seed LNCaP cells in appropriate culture vessels and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM) for desired time points (e.g., 6 and 24 hours).[5]

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[8]

-

SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST.[8][9]

-

Incubate the membrane with primary antibodies specific for BRD4, cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Preparation of this compound for In Vivo Studies

-

Formulation 1:

-

Formulation 2:

-

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2][11]

Visualizations

Signaling Pathway and Mechanism

Caption: Mechanism of Action for this compound.

Experimental Workflow

Caption: In Vitro Protein Degradation Assay Workflow.

References

- 1. Cell Culture Academy [procellsystem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. This compound | BRD SNIPER降解剂 | MCE [medchemexpress.cn]

- 6. adooq.com [adooq.com]

- 7. lncap.com [lncap.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Sniper(brd)-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(brd)-1 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce targeted protein degradation.[1][2] It is composed of a derivative of the Inhibitor of Apoptosis Protein (IAP) antagonist LCL-161 linked to the Bromodomain and Extra-Terminal (BET) inhibitor (+)-JQ-1.[3][4] This dual-binding capability allows this compound to recruit IAP E3 ubiquitin ligases to the target protein, BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Notably, this compound also induces the degradation of cIAP1 and XIAP.[3][5]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the degradation of BRD4 and its downstream effects.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system. The (+)-JQ-1 moiety binds to the bromodomain of BRD4, while the LCL-161 derivative moiety binds to IAP E3 ligases (cIAP1, cIAP2, and XIAP).[1][3][4] This proximity induces the ubiquitination of the target protein. For the degradation of BRD4 and XIAP, the formation of a ternary complex between this compound, the target protein, and the E3 ligase is essential.[3] In contrast, the degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of this compound, which induces autoubiquitination.[3] The ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound against various IAP proteins.

| Target Protein | IC50 Value |

| cIAP1 | 6.8 nM |

| cIAP2 | 17 nM |

| XIAP | 49 nM |

| Data sourced from MedchemExpress and TargetMol.[1][4][5][6] |

Experimental Protocols

1. Cell Culture

The human prostate cancer cell line LNCaP is a suitable model for studying the effects of this compound.[5][7]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 4-5 mL of complete culture medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new culture flasks at the desired density.

-

References

- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cell Culture Academy [procellsystem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. lncap.com [lncap.com]

- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

Application Notes and Protocols for SNIPER(BRD)-1 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SNIPER(BRD)-1, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that induces the degradation of Bromodomain-containing protein 4 (BRD4). This compound is a chimeric molecule composed of a derivative of the IAP antagonist LCL-161 and the BET inhibitor (+)-JQ-1, which work together to recruit IAP E3 ubiquitin ligases to BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This technology offers a promising strategy for targeting BRD4 in various research and preclinical settings, particularly in oncology.[3]

Mechanism of Action

This compound operates by hijacking the cellular ubiquitin-proteasome system to selectively degrade BRD4, as well as the IAP proteins cIAP1 and XIAP.[1] The degradation of cIAP1 is initiated by the binding of the IAP antagonist component of this compound, which induces autoubiquitination.[1] In contrast, the degradation of BRD4 and XIAP requires the formation of a ternary complex between this compound, the target protein (BRD4 or XIAP), and an IAP E3 ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.

Signaling Pathway Diagram

Caption: Mechanism of this compound induced protein degradation.

Quantitative Data Summary

| Target Protein | IC50 (nM) | Cell Line | Duration of Treatment | Reference |

| cIAP1 | 6.8 | Not Specified | Not Specified | [2] |

| cIAP2 | 17 | Not Specified | Not Specified | [2] |

| XIAP | 49 | Not Specified | Not Specified | [2] |

| BRD4 | Not Specified | LNCaP | 6-24 hours (at 0-1 µM) | [5][6] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

It is crucial to prepare a clear and stable solution of this compound for in vivo experiments. The working solution should be freshly prepared on the day of use.[5][6] Below are two recommended protocols for solubilizing this compound.

Protocol 1: Aqueous Formulation

This formulation is suitable for intraperitoneal (IP) and potentially other aqueous-based administration routes.

-

Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

-

For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Finally, add 450 µL of saline to reach the final volume of 1 mL.

-

If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5][6]

-

Protocol 2: Oil-Based Formulation

This formulation is suitable for subcutaneous (SC) or intraperitoneal (IP) injections where a slower release may be desired.

-

Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add the solvents in the following volumetric ratio: 10% DMSO and 90% Corn Oil.[5]

-

For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly until a clear solution is achieved.

-

If necessary, use gentle heating or sonication to aid dissolution.

-

In Vivo Administration in Mouse Models

The following protocol provides a general guideline for the administration of this compound to mice bearing tumor xenografts. The exact dosage and schedule should be optimized for each specific model.

-

Animal Models:

-

Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are typically used for tumor xenograft studies.

-

Establishment of tumors can be achieved by subcutaneous or orthotopic injection of cancer cells.

-

-

Administration Route:

-

Intraperitoneal (IP) injection is a common route of administration for compounds formulated as described above.[7]

-

-

Dosage and Schedule:

-

Dosage will need to be determined empirically. A starting point could be in the range of 10-50 mg/kg, based on studies with other BRD4 degraders.

-

Dosing frequency can range from daily to a few times per week, depending on the pharmacokinetic and pharmacodynamic properties of the compound.

-

-

Procedure for Intraperitoneal Injection:

-

Properly restrain the mouse.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]

-

Insert a 25-27 gauge needle at a 30-40° angle.[7]

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the prepared this compound solution slowly.

-

Monitor the animal for any adverse reactions post-injection.

-

Assessment of In Vivo Efficacy

a) Tumor Growth Inhibition

-

Procedure:

-

Measure tumor dimensions using digital calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Compare tumor growth curves and final tumor weights between the vehicle control group and the this compound treated group.

-

b) Target Protein Degradation Analysis (Western Blot)

-

Procedure:

-

At specified time points after the final dose, collect tumor tissue and other relevant organs.

-

Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against BRD4, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated controls.

-

c) Downstream Effects and Biomarker Analysis (Immunohistochemistry)

-

Procedure:

-

Fix excised tumors in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin and section them.

-

Perform immunohistochemistry (IHC) using antibodies against BRD4 and downstream markers of BRD4 activity, such as c-Myc.[8][9]

-

Stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to assess the biological effects of this compound on the tumor tissue.

-

Image the stained slides and perform pathological analysis to quantify the expression of these markers.

-

Experimental Workflow Diagram

Caption: General workflow for in vivo studies using this compound.

Storage and Stability

This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[5] As previously mentioned, working solutions for in vivo experiments should be prepared fresh for each use.[5][6]

References

- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Sniper(brd)-1 solubility and preparation for experiments

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of Sniper(brd)-1, a potent and selective degrader of bromodomain-containing protein 4 (BRD4), cellular inhibitor of apoptosis protein 1 (cIAP1), and X-linked inhibitor of apoptosis protein (XIAP).

Product Information

| Parameter | Value |

| Chemical Name | This compound |

| Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ |

| Molecular Weight | 1056.73 g/mol |

| CAS Number | 2095244-54-3 |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Stock Solution Preparation (for in vitro use):

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 10.57 mg of this compound in 1 mL of DMSO.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Storage Conditions: Store the solid compound and stock solutions under the following conditions to ensure stability:

| Storage Condition | Duration |

| Solid (Lyophilized) | Dry, dark at -20°C for up to 3 years.[3] |

| DMSO Stock Solution | -80°C for up to 6 months.[2] |

| DMSO Stock Solution | -20°C for up to 1 month (stored under nitrogen).[2] |

In Vivo Formulation: For animal experiments, this compound can be formulated to achieve a clear solution at a concentration of ≥ 2.5 mg/mL.[2][4] Two example protocols are provided below:

| Formulation Component | Protocol 1 | Protocol 2 |

| DMSO | 10% | 10% |

| PEG300 | 40% | - |

| Tween-80 | 5% | - |

| Saline | 45% | - |

| Corn Oil | - | 90% |

To prepare 1 mL of the formulation in Protocol 1, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline to reach the final volume.[2]

Mechanism of Action

This compound is a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC).[1][5][6] It is a chimeric molecule composed of a derivative of the IAP antagonist LCL-161 and the BET inhibitor (+)-JQ-1.[3][5] This dual-binding capability allows this compound to recruit the E3 ubiquitin ligase activity of IAPs to the target protein, BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] this compound also induces the degradation of cIAP1, cIAP2, and XIAP.[2][3][7] The degradation of cIAP1 is initiated by the binding of the IAP antagonist moiety, which leads to autoubiquitination, while the degradation of XIAP and BRD4 necessitates the formation of a ternary complex.[5]

Caption: Mechanism of Action of this compound.

Target Binding Affinities

This compound demonstrates potent binding to several inhibitor of apoptosis proteins, with the following half-maximal inhibitory concentrations (IC50):

| Target Protein | IC50 (nM) |

| cIAP1 | 6.8[2][6][7] |

| cIAP2 | 17[2][6][7] |

| XIAP | 49[2][6][7] |

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Western Blot Analysis of Protein Degradation

This protocol is designed to assess the degradation of BRD4, cIAP1, and XIAP in cell culture following treatment with this compound.

Caption: Western Blot Experimental Workflow.

Materials:

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM) for the desired time points (e.g., 6 and 24 hours).[8] Include a DMSO vehicle control.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTS/MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

Assay:

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 for cell growth inhibition.

Disclaimer

The information and protocols provided in these application notes are for research use only and are not intended for diagnostic or therapeutic purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

- 1. Buy this compound | >98% [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | BRD SNIPER降解剂 | MCE [medchemexpress.cn]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for BRD4 Degradation by Sniper(brd)-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the degradation of Bromodomain-containing protein 4 (BRD4) induced by Sniper(brd)-1, a specific and non-genetic IAP-dependent protein eraser (SNIPER). The protocol outlines a comprehensive Western blot procedure, from cell culture and treatment to data analysis. Additionally, it includes information on the mechanism of action of this compound and presents a visual representation of the experimental workflow and the signaling pathway involved in BRD4 degradation.

Introduction

Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are critical regulators of gene expression and are implicated in the pathogenesis of various cancers and inflammatory diseases.[1][2] Targeted protein degradation has emerged as a promising therapeutic strategy, with molecules like this compound designed to specifically induce the degradation of BRD4.[3][4] this compound is a proteolysis-targeting chimera (PROTAC) that recruits an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This application note provides a robust Western blot protocol to monitor and quantify the degradation of BRD4 following treatment with this compound.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the bromodomain of BRD4, connected by a linker.[7][8] By simultaneously binding to both BRD4 and the E3 ligase, this compound facilitates the formation of a ternary complex.[9] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[10][11] This targeted degradation leads to a rapid and sustained depletion of cellular BRD4 levels.

Experimental Protocol: Western Blot for BRD4 Degradation

This protocol details the steps for treating cells with this compound and subsequently analyzing BRD4 protein levels via Western blotting.

Materials

-

This compound

-

Proteasome Inhibitor (Optional): MG132 or Bortezomib[7][10][12]

-

Cell Culture Medium: (e.g., RPMI, DMEM) with 10% FBS[12]

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer:

-

BCA Protein Assay Kit

-

4x SDS Loading Buffer (200 mM Tris-HCl pH 6.8, 400 mM DTT, 8% SDS, 0.4% Bromophenol Blue, 40% Glycerol)[14]

-

SDS-PAGE Gels (e.g., 4-12% Bis-Tris)

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System

Methods

1. Cell Culture and Treatment:

-

Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency. For example, seed 0.4 million HEK293 cells per well in a 12-well plate.[12]

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300, 1000 nM) for different time points (e.g., 6, 12, 24 hours).[3]

-

Control Groups: Include a vehicle control (DMSO) and, if confirming the degradation mechanism, a positive control with a known BRD4 degrader like MZ1, and a rescue experiment by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding this compound.[10][16]

2. Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[17]

-

Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.[17]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[17]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x SDS loading buffer to the protein samples to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.[14]

5. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 10-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BRD4 (e.g., 1:2000-1:10000 dilution) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000-1:10000 dilution) for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Loading Control: After imaging for BRD4, the membrane can be stripped and re-probed for a loading control protein like β-actin or α-tubulin, or a separate gel can be run.

6. Detection and Analysis:

-

Add the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The table should include the treatment conditions, and the normalized BRD4 protein levels.

Table 1: Quantification of BRD4 Degradation by this compound

| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized BRD4 Protein Level (relative to Vehicle) | Standard Deviation |

| Vehicle (DMSO) | 0 | 24 | 1.00 | ± 0.05 |

| This compound | 10 | 24 | 0.85 | ± 0.04 |

| This compound | 30 | 24 | 0.62 | ± 0.06 |

| This compound | 100 | 24 | 0.31 | ± 0.03 |

| This compound | 300 | 24 | 0.15 | ± 0.02 |

| This compound + MG132 | 100 + 10µM | 24 | 0.95 | ± 0.07 |

| This compound | 100 | 6 | 0.75 | ± 0.05 |

| This compound | 100 | 12 | 0.48 | ± 0.04 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Troubleshooting

-

No or Weak BRD4 Signal:

-

Increase the amount of protein loaded.

-

Optimize the primary antibody concentration and incubation time.

-

Ensure efficient protein transfer.

-

-

High Background:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (time and blocking agent).

-

Use a lower concentration of the primary or secondary antibody.

-

-

Inconsistent Loading Control:

-

Ensure accurate protein quantification and equal loading.

-

Choose a loading control that is not affected by the experimental treatment.

-

By following this detailed protocol, researchers can effectively and reliably assess the degradation of BRD4 induced by this compound, providing valuable insights for drug development and cancer research.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]

- 13. BRD4 Overexpression Lysate (NBP2-07356): Novus Biologicals [novusbio.com]

- 14. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]

- 16. researchgate.net [researchgate.net]

- 17. Sample preparation for western blot | Abcam [abcam.com]

Application Notes and Protocols: Utilizing Sniper(brd)-1 for Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression, even in castration-resistant prostate cancer (CRPC).[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC and the AR.[1][3] Consequently, targeting BET proteins presents a promising therapeutic strategy.

Sniper(brd)-1 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce targeted protein degradation.[4][5][] It is composed of the BET inhibitor (+)-JQ-1 linked to an inhibitor of apoptosis proteins (IAPs) ligand, which recruits the cIAP1/XIAP E3 ubiquitin ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This approach offers a potential advantage over simple inhibition, as it eliminates the target protein entirely. These notes provide detailed protocols for the application of this compound in prostate cancer cell lines.

Mechanism of Action

This compound functions by inducing the degradation of BRD4, as well as the IAP proteins cIAP1 and XIAP.[4][7] In prostate cancer cells, the degradation of BRD4 disrupts the transcriptional machinery responsible for the expression of oncogenes like c-MYC and genes regulated by the androgen receptor.[1] This leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3][8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects on prostate cancer cell lines.

Table 1: Inhibitory Concentrations of this compound

| Target | IC50 (nM) |

| cIAP1 | 6.8 |

| cIAP2 | 17 |

| XIAP | 49 |

Data sourced from MedchemExpress.[4]

Table 2: Effective Concentrations for Protein Degradation in LNCaP Cells

| Target Proteins | Concentration Range (µM) | Incubation Time (hours) | Outcome |

| BRD4, cIAP1, XIAP | 0.003 - 1 | 6 and 24 | Significant reduction in protein levels |

Data based on experiments in LNCaP prostate cancer cells.[4][7]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 1056.73 g/mol ), add 94.6 µL of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Culture and Treatment

Prostate Cancer Cell Lines:

Protocol:

-

Culture prostate cancer cell lines in the recommended medium and conditions (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2).

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 60-70% confluency.

-

Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM).[7] Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired time period (e.g., 6 or 24 hours for protein degradation studies,[7] or longer for viability assays).

Western Blotting for Protein Degradation

This protocol is to verify the degradation of BRD4, cIAP1, and XIAP.

Materials:

-

Treated cells in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-cIAP1, anti-XIAP, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation and viability of prostate cancer cells.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Protocol:

-

Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and treat with various concentrations of this compound as described in Protocol 2.[9] Incubate for 24, 48, or 72 hours.

-

At the end of the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[9]

-

Add the solubilization buffer to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Expected Outcomes

Treatment of AR-positive prostate cancer cell lines like LNCaP and 22Rv1 with this compound is expected to result in a dose- and time-dependent degradation of BRD4, cIAP1, and XIAP.[4][7] This degradation should correlate with a decrease in cell viability and proliferation.[5] Furthermore, downstream targets of BRD4, such as c-MYC and AR-regulated genes, are expected to be downregulated.[1][10] In contrast, AR-negative cell lines like PC3 and DU145 may show a reduced sensitivity to this compound, highlighting the dependency on the AR and BET signaling axis.[1]

Conclusion

This compound is a potent tool for investigating the role of BET proteins in prostate cancer. By inducing the degradation of BRD4, it provides a powerful method to study the downstream consequences of eliminating this key epigenetic reader. The protocols outlined above provide a framework for researchers to effectively utilize this compound in prostate cancer cell lines to explore its therapeutic potential and further elucidate the mechanisms of BET protein-dependent oncogenesis.

References

- 1. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Dose-Response Curve Assay of SNIPER(BRD)-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(BRD)-1 is a novel proteolysis-targeting chimera (PROTAC) designed for targeted protein degradation. As a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), it is a chimeric molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] this compound is composed of a ligand that binds to the Inhibitor of Apoptosis Proteins (IAPs) E3 ligases, and another ligand, based on (+)-JQ-1, that binds to the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][4] This dual-binding capability facilitates the formation of a ternary complex between the IAP E3 ligase, this compound, and the target protein, resulting in the degradation of not only BRD4 but also the IAP proteins cIAP1, cIAP2, and XIAP.[5][6]

These application notes provide a detailed protocol for performing a dose-response curve assay to determine the degradation concentration 50 (DC50) of this compound for its target proteins. The DC50 value is a critical parameter for characterizing the potency of a protein degrader.

Signaling Pathway and Mechanism of Action